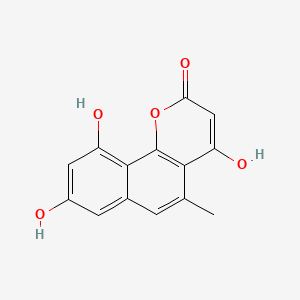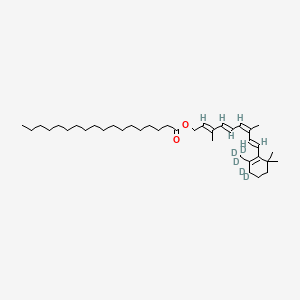
4-Desmethoxy Omeprazole Sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desmethoxy Omeprazole Sulfide is a derivative of Omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethoxy Omeprazole Sulfide involves the reaction of 5-methoxy-2-(((3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole with various reagents under controlled conditions . One common method includes the oxidation of the precursor compound in an organic solvent with an oxidizing agent in the presence of a titanium complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Desmethoxy Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxyacetic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, chloroform.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
4-Desmethoxy Omeprazole Sulfide has several applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated as an impurity in commercial omeprazole and esomeprazole preparations.
Industry: Utilized in the quality control of pharmaceutical products.
Mécanisme D'action
The mechanism of action of 4-Desmethoxy Omeprazole Sulfide is similar to that of Omeprazole. It inhibits the gastric H+/K+ ATPase pump, reducing gastric acid secretion . The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The active sulfonamide formed by acid-stimulated conversion is responsible for its inhibitory effects .
Comparaison Avec Des Composés Similaires
Omeprazole: A proton pump inhibitor with a similar structure but with a methoxy group at the 4-position.
Esomeprazole: The S-enantiomer of Omeprazole, with higher biological activity.
Pantoprazole: Another proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness: 4-Desmethoxy Omeprazole Sulfide is unique due to the absence of the methoxy group at the 4-position, which may influence its chemical reactivity and biological activity . This structural difference makes it a valuable compound for studying the structure-activity relationships of proton pump inhibitors .
Propriétés
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUHHMNQRUNZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747541 |
Source


|
| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704910-89-4 |
Source


|
| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)
